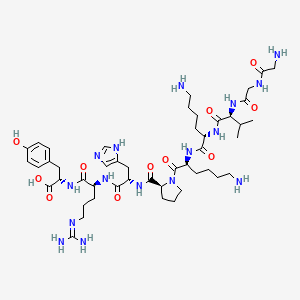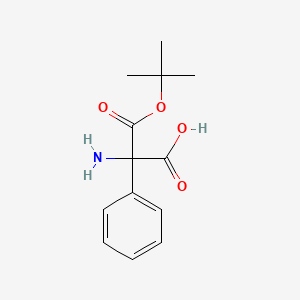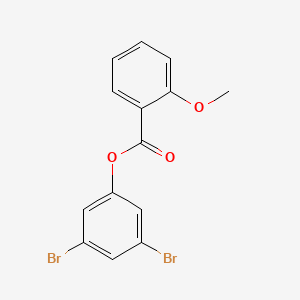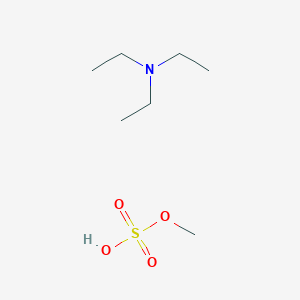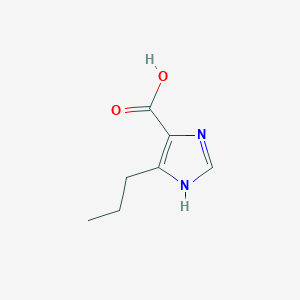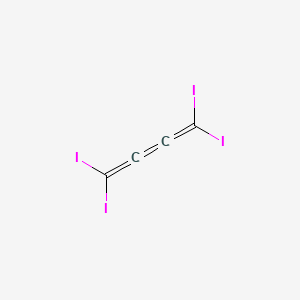![molecular formula C12H14N2O B14232021 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- CAS No. 389618-02-4](/img/structure/B14232021.png)
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol, 5-(7-azabicyclo[221]hept-2-en-2-ylmethyl)- is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation.
Substitution: Various electrophilic reagents can be used to achieve substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions with MCPBA.
Addition Products: Formed through reactions with electrophilic reagents.
Wissenschaftliche Forschungsanwendungen
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action for 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor to neuraminidase inhibitors, which block the activity of the neuraminidase enzyme, thereby preventing the release of viral particles from infected cells . Additionally, it may interact with GABA aminotransferase (GABA-AT) as a potential inactivator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A bicyclic γ-lactam used as a precursor to various therapeutic agents.
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one: Undergoes similar chemical reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
Uniqueness
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- is unique due to its specific bicyclic structure and the potential for diverse functionalization, making it a valuable compound in various fields of research and application.
Eigenschaften
CAS-Nummer |
389618-02-4 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H14N2O/c15-11-4-8(6-13-7-11)3-9-5-10-1-2-12(9)14-10/h4-7,10,12,14-15H,1-3H2 |
InChI-Schlüssel |
BBYGYNIERAGBJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=CC1N2)CC3=CC(=CN=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


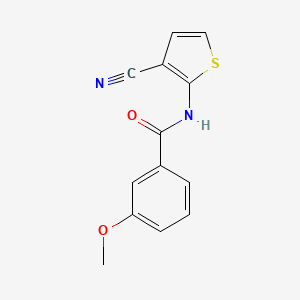
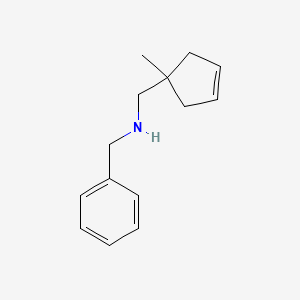
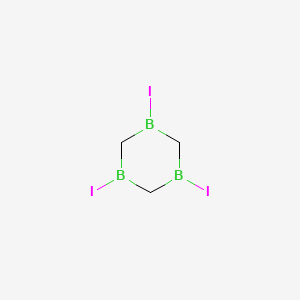
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
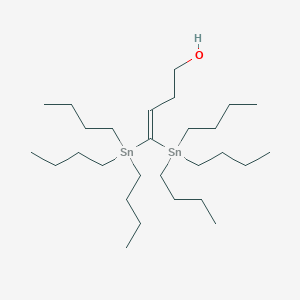
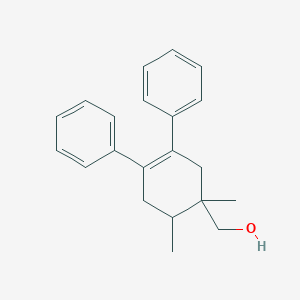
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)

